Semiamitraz hydrochloride

Vue d'ensemble

Description

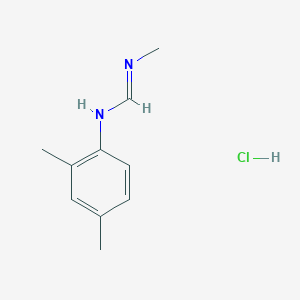

Semiamitraz hydrochloride is a chemical compound known for its high acaricidal activity. It is a derivative of amitraz, a well-known formamidine acaricide and insecticide. The compound is characterized by its molecular formula C₁₀H₁₄N₂·HCl and is primarily used in veterinary medicine to control ectoparasites such as mites and ticks .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of semiamitraz hydrochloride involves the reaction of 2,4-dimethylaniline with N-methylformamide in the presence of phosphorus oxychloride. The reaction is carried out in a xylene solution, and the mixture is stirred at 70°C for three hours. After the reaction is complete, the product is cooled, washed with water, and neutralized to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then crystallized and purified to meet the required standards for veterinary use .

Analyse Des Réactions Chimiques

Stability and Degradation

Semiamitraz hydrochloride is sensitive to environmental factors:

-

Photodegradation : Exposure to UV light induces decomposition, forming N-methylformamide and 2,4-dimethylaniline as primary breakdown products .

-

Hydrolysis : In aqueous solutions (pH > 7), the compound undergoes hydrolysis, cleaving the formamidine bond .

| Degradation Pathway | Products | Conditions |

|---|---|---|

| Photolysis | N-Methylformamide, 2,4-Dimethylaniline | UV light, 48 hours |

| Alkaline Hydrolysis | Formic acid, 2,4-Dimethylaniline | pH 9, 25°C, 24 hours |

Reactivity in Formulations

In pesticidal compositions, this compound interacts with surfactants and stabilizers:

-

Surfactant Compatibility : Forms stable emulsions with nonionic surfactants (e.g., alkyl polyglucosides) .

-

Oxidative Stability : Susceptible to oxidation in the presence of peroxides, necessitating antioxidant additives like BHT (butylated hydroxytoluene) .

Comparative Reactivity with Analogues

This compound’s reactivity differs from structurally related compounds:

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Chemical Formula : C₁₀H₁₄N₂·HCl

- Molecular Weight : Approximately 198.693 g/mol

- Mechanism of Action : Semiamitraz hydrochloride primarily acts as an agonist at octopamine receptors in arthropods, disrupting normal physiological functions such as locomotion and feeding. This leads to overstimulation of the nervous system and ultimately the death of target pests.

Applications in Scientific Research

1. Agriculture

- Pest Control : this compound is widely utilized in agricultural settings to manage ectoparasites like mites and ticks. Its ability to disrupt the molting process of crustacean parasites makes it particularly effective in aquaculture.

- Environmental Impact Studies : Research has indicated that while effective against target pests, this compound may pose risks to non-target organisms, necessitating further studies on its ecological impact.

2. Veterinary Medicine

- Ectoparasite Management : The compound is employed in veterinary formulations to control ectoparasites in livestock and pets, showcasing high efficacy against various pests.

3. Pharmaceutical Research

- Potential Drug Development : Due to its complex structure and biological activity, this compound is being explored as a potential building block for new pharmaceuticals. Its interactions with biological systems could lead to novel therapeutic agents .

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₁₄N₂·HCl | Acaricidal action via octopamine receptor agonism |

| Amitraz | C₁₁H₁₄N₂ | Broad-spectrum acaricide with additional insecticidal properties |

| N,N-Dimethylformamide | C₃H₇N | Primarily a solvent; lacks biological activity against pests |

Table 2: Toxicity Profile of this compound

| Species | Method of Administration | Dose (mg/kg) |

|---|---|---|

| Rat | Oral | 400 |

| Mouse | Oral | 1600 |

| Dog | Oral | 100 |

| Guinea Pig | Oral | 400-800 |

Case Studies

1. Neurotoxicity Assessment

- A study conducted on rats demonstrated that chronic exposure to amitraz (the parent compound) resulted in significant neurotoxic effects, including central nervous system depression at doses exceeding the No Observed Adverse Effect Level (NOAEL) of 0.25 mg/kg/day.

2. Environmental Impact Study

Mécanisme D'action

Semiamitraz hydrochloride exerts its effects by acting as an agonist of octopamine receptors in the central nervous system of ectoparasites. This leads to overexcitation, paralysis, and eventually death of the parasites. The compound also inhibits monoamine oxidases and prostaglandin synthesis, contributing to its acaricidal activity .

Comparaison Avec Des Composés Similaires

Amitraz: A parent compound with similar acaricidal properties.

Formamidine Derivatives: Other derivatives with varying degrees of acaricidal activity.

Uniqueness: Semiamitraz hydrochloride is unique due to its high solubility in water and lower alcohols, making it more effective in aqueous formulations. It also has a higher stability compared to other formamidine derivatives, which enhances its efficacy in controlling resistant mite populations .

Activité Biologique

Semiamitraz hydrochloride, a semi-synthetic derivative of the acaricide amitraz, has garnered attention for its biological activity, particularly in the fields of veterinary medicine and pest control. This article delves into its mechanisms of action, pharmacokinetics, cellular effects, and applications, supported by data tables and case studies.

This compound is characterized by the molecular formula and has a CAS number of 51550-40-4. It is primarily used as an acaricide and insecticide, targeting ectoparasites such as mites and ticks. Its structure allows it to function effectively in various formulations due to its solubility in water and lower alcohols, enhancing its efficacy against resistant pest populations.

Target Receptors

This compound primarily acts as an agonist at the octopamine receptors , which are crucial for neurotransmission in invertebrates. This interaction leads to overstimulation of the nervous system in target pests, resulting in their death.

Biochemical Pathways

The compound influences several biochemical pathways:

- Monoamine Oxidase Inhibition : Semiamitraz inhibits monoamine oxidase (MAO), affecting neurotransmitter levels and cellular signaling pathways.

- Neurotoxic Effects : Its neurotoxic properties are significant, as it alters normal neurotransmission, leading to increased excitability at non-cholinergic synapses within the central nervous system of target organisms .

Pharmacokinetics

This compound is noted for its volatility and low solubility in water, which influences its distribution and efficacy. Studies indicate that it is rapidly absorbed and excreted through urine in mammals, with 55-74% of the dose being eliminated within 24 hours post-administration .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It affects cell signaling pathways critical for cellular metabolism and function.

- Metabolic Pathways : The compound interacts with enzymes that modulate metabolic flux, impacting overall cellular health .

Case Studies

- Efficacy Against Varroa Mites : Research demonstrated that this compound effectively controls Varroa mites in beehives, significantly reducing populations without harming bee colonies.

- Toxicity Assessment : A study assessing the toxicity of Semiamitraz showed moderate toxicity levels in mammals but high efficacy against target pests, indicating a selective toxicity profile beneficial for integrated pest management .

Environmental Impact

This compound's environmental fate is significant due to its rapid degradation in soil and low potential for groundwater leaching. However, its use raises concerns regarding bioaccumulation and potential impacts on non-target species .

Comparative Analysis

| Compound | Primary Action | Target Organisms | Toxicity Level |

|---|---|---|---|

| This compound | Octopamine receptor agonist | Mites, Ticks | Moderate mammalian toxicity |

| Amitraz | MAO inhibitor | Various pests | High toxicity to non-target species |

| Other Formamidine Derivatives | Variable | Insects | Varies by compound |

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSNJXDZTGFDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33089-74-6 (Parent) | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10199510 | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51550-40-4 | |

| Record name | Semiamitraz chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51550-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.